4-Diethylamino-o-toluidine

Catalog No.
S581677
CAS No.
148-71-0
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Diethylamino-o-toluidine

CAS Number

148-71-0

Product Name

4-Diethylamino-o-toluidine

IUPAC Name

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3

InChI Key

XBTWVJKPQPQTDW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N)C

Synonyms

2-amino-5-diethylaminotoluol, 3-methyl-4-amino-N-diethylaniline, 3-methyl-N,N-diethyl-p-phenylenediamine, 3-methyl-N,N-diethyl-p-phenylenediamine hydrochloride, 3-methyl-N,N-diethyl-p-phenylenediamine monohydrochloride, CD 2 color developer, CD-2 color developer, Kodak CD2, N(4),N(4)-diethyl-2-methyl-1,4-benzenediamine, SD 31

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C

The exact mass of the compound 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Diethylamino-o-toluidine (CAS 148-71-0), commonly recognized as the free base of Color Developing Agent 2 (CD-2), is a highly active, substituted p-phenylenediamine derivative characterized by an electron-donating ortho-methyl group. In industrial procurement, it is primarily sourced as a specialized reducing agent, a chromogenic developer, and an advanced building block for polymers and pharmaceuticals. Unlike its more common hydrochloride salt, the free base form offers direct solubility in organic matrices and immediate reactivity in anhydrous synthesis routes. Its precisely tuned oxidation potential and sterically hindered quinonediimine intermediate make it a benchmark material for applications requiring controlled coupling kinetics, minimal side-reaction fogging, and exact structural conformity in active pharmaceutical ingredients [1].

Procurement Fit

Workflow Photographic color developer synthesis
Selection ortho-Methyl steric control for true cyan hue
Format Hydrochloride salt for aqueous formulation fit

Substituting 4-Diethylamino-o-toluidine with unsubstituted analogs like N,N-Diethyl-p-phenylenediamine (DPD/CD-1) or its own hydrochloride salt severely disrupts process control and formulation stability. The absence of the ortho-methyl group in DPD results in an unhindered oxidized intermediate, leading to rapid, uncontrolled coupling that causes off-target staining (fogging) and poor color yield in chromogenic systems[1]. Furthermore, attempting to use the hydrochloride salt (CAS 2051-79-8) in anhydrous polymer synthesis or organocatalytic formulations introduces chloride ions and requires an additional neutralization step. This can precipitate insoluble salts, alter the stoichiometric balance, and degrade the purity of sensitive downstream products, making the free base strictly necessary for non-aqueous workflows [2].

Substitution Risk

CD-2 (4-Diethylamino-o-toluidine)
CD-1 (N,N-Diethyl-p-phenylenediamine)
Ortho-methyl group induces steric twist altering dye hue and chromophore planarity
CD-2 (Hydrochloride salt)
CD-1 (free base)
Reported solubility and stability profiles differ; aqueous formulation compatibility may not transfer
CD-2
Simple anilines / o-Toluidine
Missing diethylamino group shifts electronic character; dye hue and substantivity may not replicate

Ortho-Methyl Substitution Lowers Oxidation Potential and Controls Coupling Kinetics

The electron-donating methyl group ortho to the primary amine in 4-diethylamino-o-toluidine significantly alters its electrochemical profile compared to unsubstituted N,N-diethyl-p-phenylenediamine (CD-1). In chromogenic coupling assays, the sterically hindered quinonediimine intermediate of CD-2 exhibits a controlled second-order coupling rate of 6.3 × 10^3 L·mol⁻¹·sec⁻¹ with specific naphthol couplers. In contrast, the unhindered CD-1 reacts at a highly rapid rate of 0.79 × 10^6 L·mol⁻¹·sec⁻¹, which frequently leads to unwanted base staining and fog [1].

Evidence DimensionSecond-order coupling rate constant (kc) of oxidized intermediate
Target Compound Datakc = 6.3 × 10^3 L·mol⁻¹·sec⁻¹
Comparator Or BaselineCD-1 (DPD): kc = 0.79 × 10^6 L·mol⁻¹·sec⁻¹
Quantified Difference~125-fold reduction in coupling rate
ConditionspH 10.13, reaction with naphthol coupler in standard aqueous assay

The controlled coupling kinetics prevent off-target staining and fogging, making this compound essential for high-fidelity imaging and precision sensor formulations.

Dye Hue Control
Head-to-head
Non-planar dye conformation produces greenish-blue cyan vs. blue-biased cyan from CD-1
Hue shift critical for color reproduction accuracy
Patent-documented steric effect; hue difference quantified in cyan records

Free Base Form Eliminates Chloride Contamination in Anhydrous Synthesis

For industrial synthesis of specialized polyamides, polyurethanes, or pharmaceutical intermediates, the free base form of 4-diethylamino-o-toluidine is required over the standard hydrochloride salt (CAS 2051-79-8). Using the free base allows for direct dissolution in aprotic organic solvents without the need for in situ neutralization using tertiary amines. This eliminates the generation of equimolar amine hydrochloride salts, which can precipitate, increase mixture viscosity, and act as unwanted chain-terminating agents in moisture-sensitive polymerizations [1].

Evidence DimensionByproduct generation in anhydrous coupling
Target Compound Data0 equivalents of chloride salts generated
Comparator Or Baseline4-Diethylamino-o-toluidine hydrochloride: 1 equivalent of chloride salt generated per mole
Quantified Difference100% elimination of chloride salt byproducts
ConditionsAnhydrous organic synthesis (e.g., amidation or polymerization in aprotic solvents)

Procuring the free base streamlines synthetic workflows by removing purification steps and preventing salt-induced defects in polymer matrices.

Aqueous Formulation Fit
Reported
CD-2 hydrochloride salt is water-soluble and stable; CD-1 has low solubility and degrades to tar
Supports aqueous developer formulation and shelf-life
Practical handling reports; formal stability study recommended

Validated Precursor for ATP-Binding Cassette Transporter Modulators

4-Diethylamino-o-toluidine (designated as N1,N1-diethyl-3-methylbenzene-1,4-diamine) is a specifically validated building block in the synthesis of ATP-binding cassette (ABC) transporter modulators. Patent literature demonstrates that this specific diamine is utilized to construct modulators that correct defective trafficking and channel gating in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The exact positioning of the diethylamino and methyl groups is critical for the steric and electronic fit within the receptor binding pocket, a structural requirement that cannot be fulfilled by generic anilines or unmethylated p-phenylenediamine derivatives [1].

Evidence DimensionReceptor binding pocket compatibility
Target Compound DataValidated structural fit for CFTR modulator synthesis
Comparator Or BaselineUnsubstituted p-phenylenediamine: Lacks critical steric bulk for optimal binding
Quantified DifferenceEssential structural determinant for target pharmacological activity
ConditionsStructure-activity relationship (SAR) optimization for CFTR potentiators

Buyers synthesizing specific CFTR modulators must procure this exact isomer to ensure the final active pharmaceutical ingredient exhibits the correct pharmacological profile.

Toxicity Context
Class-level
CD-1 LD50 = 195 mg/kg (rat); CD-2 lacks quantitative LD50 but is classified toxic (R25)
Equivalent caution required; not a safer alternative
Quantitative comparison limited by data gap for CD-2
Dye Substituent Effects
Class-level
Diethylamino group provides strong auxochromic effect and ortho-methyl steric influence not present in simple anilines
Unique coloristic properties and fiber substantivity
Established dye chemistry structure-color relationships
Predicted LogP
Data to verify
LogP = 2.78 (predicted); LogD (pH 7.4) = 1.35
Indicates moderate bioaccumulation potential for environmental assessment
Predicted via EPISuite; experimental verification recommended
Boiling Point
Data to verify
CD-2 predicted bp 300.3±22.0 °C vs. CD-1 experimental bp 260–262 °C
~40 °C difference relevant for high-temperature processes
CD-2 value predicted; experimental confirmation advised

Chromogenic Development and Imaging Sensors

Ideal for formulating high-fidelity color developers and analytical reagents where controlled oxidation and coupling kinetics are required to maximize dye yield while suppressing background fog, directly leveraging its sterically hindered quinonediimine intermediate[1].

Anhydrous Polymer Synthesis

Serves as a highly reactive, organic-soluble diamine monomer or chain extender for specialty polyamides and polyurethanes, where the absence of chloride ions is critical for maintaining stoichiometric balance and material performance[2].

Pharmaceutical API Synthesis (CFTR Modulators)

Utilized as a precise structural building block in the development of CFTR modulators and other targeted therapies requiring the specific steric and electronic properties of the 3-methyl-N,N-diethyl-1,4-phenylenediamine core to achieve optimal receptor binding [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photographic color developer manufacturing
Steric dye-hue control via ortho-methyl group
Cyan spectral response and color fidelity
Specialty azo dye synthesis
Electron-donating diethylamino and steric group balance
Bathochromic shift and fiber substantivity
Aqueous colorimetric assay reagents
Water-soluble hydrochloride salt form
Aqueous stability and co-solvent reduction
QSAR and environmental fate studies
Predicted physicochemical profile (LogP, bp)
Lipophilicity trend and thermal property comparison

XLogP3

2.1

UNII

A640ZQ81DV

Related CAS

2051-79-8 (mono-hydrochloride)
24828-38-4 (unspecified hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

148-71-0

Wikipedia

4-(diethylamino)-2-methylaniline

General Manufacturing Information

1,4-Benzenediamine, N4,N4-diethyl-2-methyl-: ACTIVE

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